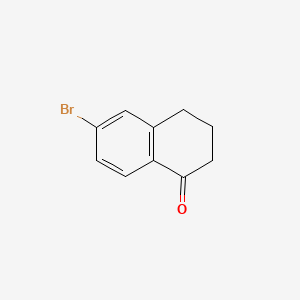
1-Ethynyl-3-(methylsulfanyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethynyl-3-(methylsulfanyl)benzene is an aromatic compound belonging to the thiol family. It has the molecular formula C9H8S and a molecular weight of 148.23 g/mol . This compound exhibits unique properties that have stimulated scientific research in various fields.
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethynyl-3-(methylsulfanyl)benzene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction . This reaction typically uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of triethylamine as a base and toluene as a solvent, with the reaction temperature maintained around 60-80°C .
Industrial Production Methods: Industrial production of this compound often involves scaling up the Sonogashira coupling reaction. The process is optimized for higher yields and purity, with stringent control over reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-Ethynyl-3-(methylsulfanyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as or .
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group using and a .
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like or in the presence of as a catalyst.
Oxidation: or in an organic solvent.
Reduction: with a under mild conditions.
Major Products:
Electrophilic Aromatic Substitution: Halogenated derivatives of this compound.
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted benzene derivatives.
科学研究应用
1-Ethynyl-3-(methylsulfanyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of 1-Ethynyl-3-(methylsulfanyl)benzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the methylsulfanyl group can engage in hydrogen bonding and van der Waals interactions . These interactions influence the compound’s reactivity and binding affinity in different chemical and biological contexts .
相似化合物的比较
- 1-Ethynyl-4-(methylsulfanyl)benzene
- 1-Ethynyl-2-(methylsulfanyl)benzene
- 1-Ethynyl-3-(ethylsulfanyl)benzene
Uniqueness: 1-Ethynyl-3-(methylsulfanyl)benzene is unique due to the specific positioning of the ethynyl and methylsulfanyl groups on the benzene ring. This positioning influences its electronic properties and reactivity, making it distinct from its isomers and analogs .
属性
IUPAC Name |
1-ethynyl-3-methylsulfanylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8S/c1-3-8-5-4-6-9(7-8)10-2/h1,4-7H,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRFUCHVWOPTDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441648 |
Source


|
| Record name | AGN-PC-0N6KBO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210905-75-2 |
Source


|
| Record name | AGN-PC-0N6KBO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
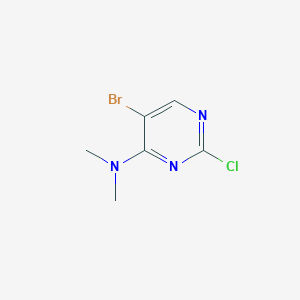
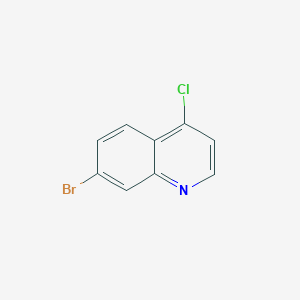
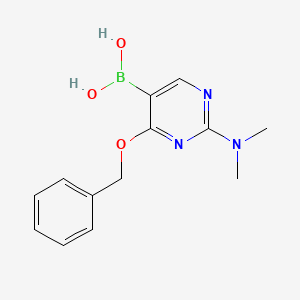
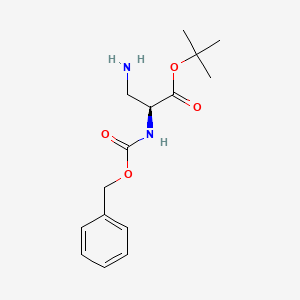
![5-(3-aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1278263.png)
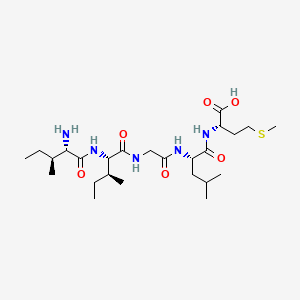
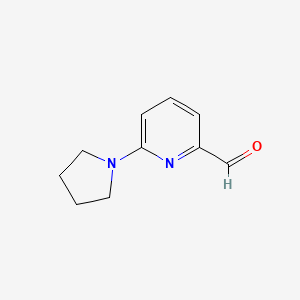
![3-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B1278274.png)
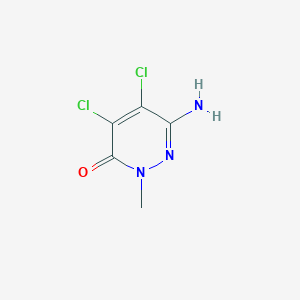
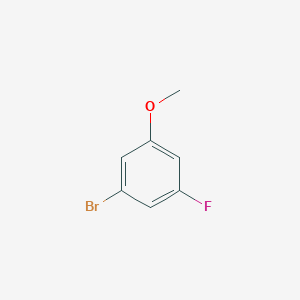

![4-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B1278281.png)
![4-{(1Z)-2-[(1H-Benzotriazol-1-yl)oxy]-N-methoxy-2-oxoethanimidoyl}-1,3-thiazol-2-amine](/img/structure/B1278283.png)
